molecular formula C19H19N3O4 B7698268 N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No. B7698268
M. Wt: 353.4 g/mol
InChI Key: QBHQRRAHCLIXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide, also known as ODZ10117, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide exerts its therapeutic effects by binding to specific proteins and enzymes in the body. It has been found to bind to the beta-amyloid protein in Alzheimer's disease, preventing its aggregation and reducing the formation of toxic amyloid-beta plaques. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase-B, which is involved in the breakdown of dopamine in Parkinson's disease. By inhibiting this enzyme, this compound can increase dopamine levels in the brain, reducing the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound can also reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, this compound can improve cognitive function by reducing the aggregation of amyloid-beta and alpha-synuclein proteins in the brain.

Advantages and Limitations for Lab Experiments

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly selective compound, meaning that it only binds to specific proteins and enzymes in the body. This selectivity reduces the risk of off-target effects and improves the accuracy of experimental results. This compound is also relatively easy to synthesize, allowing for large-scale production for use in experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or cells in vitro. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide. One potential direction is to further investigate its anticancer activity and explore its potential as a treatment for various types of cancer. Another direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could be conducted to investigate the potential of this compound as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.

Synthesis Methods

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has been synthesized using various methods, including the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound with a high degree of purity.

Scientific Research Applications

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as it can inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-6-5-7-14(8-12)20-18(23)13-9-15(24-2)11-16(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHQRRAHCLIXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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